molecular formula C20H28N2O3S B6019468 5-{1-[(4-tert-butylphenyl)sulfonyl]-2-pyrrolidinyl}-3-isopropylisoxazole

5-{1-[(4-tert-butylphenyl)sulfonyl]-2-pyrrolidinyl}-3-isopropylisoxazole

Numéro de catalogue B6019468
Poids moléculaire: 376.5 g/mol
Clé InChI: ZGQBPVBKJHKKSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-{1-[(4-tert-butylphenyl)sulfonyl]-2-pyrrolidinyl}-3-isopropylisoxazole, commonly known as SBI-425, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. SBI-425 is a selective inhibitor of a protein called inositol-requiring enzyme 1 alpha (IRE1α), which plays a crucial role in the unfolded protein response (UPR) pathway.

Mécanisme D'action

SBI-425 selectively inhibits IRE1α, which is a key mediator of the 5-{1-[(4-tert-butylphenyl)sulfonyl]-2-pyrrolidinyl}-3-isopropylisoxazole pathway. The this compound pathway is activated in response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) and is essential for maintaining ER homeostasis. IRE1α is responsible for initiating the splicing of X-box binding protein 1 (XBP1) mRNA, which leads to the production of a functional transcription factor that regulates the expression of genes involved in ER protein folding, degradation, and secretion. Inhibition of IRE1α by SBI-425 leads to the downregulation of the this compound pathway and the subsequent suppression of ER stress-induced cell death.
Biochemical and Physiological Effects:
SBI-425 has been shown to have several biochemical and physiological effects in various cell types and animal models. In cancer cells, SBI-425 induces apoptosis and sensitizes cells to chemotherapy by inhibiting the this compound pathway. In neuronal cells, SBI-425 improves cognitive function and reduces neuroinflammation by inhibiting IRE1α. In inflammatory cells, SBI-425 attenuates inflammation and protects against tissue damage by suppressing the this compound pathway. SBI-425 has also been shown to have an anti-fibrotic effect in a mouse model of liver fibrosis by reducing ER stress and inhibiting the activation of hepatic stellate cells.

Avantages Et Limitations Des Expériences En Laboratoire

SBI-425 has several advantages for lab experiments, including its high selectivity and potency for IRE1α inhibition, its ability to cross the blood-brain barrier, and its low toxicity. However, SBI-425 also has some limitations, including its poor solubility in water and its short half-life in vivo. These limitations can be overcome by using appropriate solvents and administration routes and by developing more stable analogs of SBI-425.

Orientations Futures

There are several future directions for the development and application of SBI-425. One direction is to optimize the pharmacokinetic properties of SBI-425 to improve its bioavailability and half-life in vivo. Another direction is to investigate the therapeutic potential of SBI-425 in other diseases, such as diabetes, cardiovascular diseases, and viral infections. Additionally, the development of more selective and potent inhibitors of IRE1α could lead to the discovery of new therapeutic targets and strategies for the treatment of various diseases.

Méthodes De Synthèse

The synthesis of SBI-425 involves several steps, including the formation of the pyrrolidine ring, the introduction of the isoxazole ring, and the sulfonation of the phenyl ring. The detailed synthesis method has been described in a patent filed by GlaxoSmithKline (US Patent Application Publication No. US20130102618A1).

Applications De Recherche Scientifique

SBI-425 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, SBI-425 has been shown to inhibit tumor growth and sensitize cancer cells to chemotherapy by targeting the 5-{1-[(4-tert-butylphenyl)sulfonyl]-2-pyrrolidinyl}-3-isopropylisoxazole pathway. In neurodegenerative disorders, SBI-425 has been demonstrated to improve cognitive function and reduce neuroinflammation by inhibiting IRE1α. In inflammatory diseases, SBI-425 has been reported to attenuate inflammation and protect against tissue damage by suppressing the this compound pathway.

Propriétés

IUPAC Name

5-[1-(4-tert-butylphenyl)sulfonylpyrrolidin-2-yl]-3-propan-2-yl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c1-14(2)17-13-19(25-21-17)18-7-6-12-22(18)26(23,24)16-10-8-15(9-11-16)20(3,4)5/h8-11,13-14,18H,6-7,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQBPVBKJHKKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.